9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-10-6-9(13(15)16)14-8-5-12-11(4-7(8)10)18-2-3-19-12/h4-6H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCBBWMCVDGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the methoxy group. Key reagents used in these reactions include methoxybenzene, quinoline derivatives, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions depending on the reagent and conditions:
| Reagent | Conditions | Major Product(s) | Mechanistic Pathway |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Oxo-quinoline derivatives with increased oxygen content at C4 and C9 positions | Radical-mediated C-H activation |
| CrO₃ | Anhydrous dichloromethane | Epoxidation of dioxino ring followed by ring-opening to form dihydroxyquinoline | Electrophilic oxidation |
| O₂ (catalytic Pd/C) | Methanol, 60°C | Partial dehydrogenation of dihydroquinoline moiety to aromatic quinoline | Heterogeneous catalytic oxidation |
Key findings from oxidation studies:
-
Potassium permanganate preferentially oxidizes the dioxino ring, forming lactone intermediates that hydrolyze to carboxylic acid derivatives .
-
Chromium trioxide induces epoxidation without disrupting the quinoline aromaticity, enabling subsequent nucleophilic ring-opening reactions .
Reduction Reactions
Selective reduction pathways have been characterized:
| Reagent | Solvent | Temperature | Product Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF | 0°C | Reduction of carboxylic acid to primary alcohol (>85% yield) |
| H₂/Pd-C | Ethanol | RT | Hydrogenolysis of dioxino ring to diol (72% yield) |
| NaBH₄/CeCl₃ | Methanol | -20°C | Selective ketone reduction (when present) |
Notable observations:
-
Lithium aluminum hydride reduces the 7-carboxylic acid group to a hydroxymethyl group while preserving the methoxy substituent .
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Catalytic hydrogenation cleaves the dioxino ring's oxygen bridges, producing 3,4-dihydroxyquinoline derivatives .
Substitution Reactions
The compound participates in both nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
| Position | Nucleophile | Catalyst | Product Formation |
|---|---|---|---|
| C8 | Piperidine | CuI/1,10-phen | 8-piperidino derivative (68% yield) |
| C5 | Thiophenol | Pd(OAc)₂ | 5-phenylthio analog (54% yield) |
| C10 | NaN₃ | DMF, 120°C | 10-azido intermediate for click chemistry |
Electrophilic Substitution
| Reaction Type | Reagent | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6 | 61% |
| Sulfonation | SO₃/DCE | C8 | 48% |
| Halogenation | NBS/CCl₄ | C5 | 73% |
Structural analysis reveals:
-
Electron-rich positions (C5, C6, C8) show highest reactivity in electrophilic substitutions
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Steric hindrance from the dioxino ring directs substitution to less crowded positions
Esterification/Amidation
The carboxylic acid group demonstrates versatile derivatization:
| Reaction Partner | Conditions | Product Characteristics |
|---|---|---|
| SOCl₂/ROH | Reflux, 4h | Alkyl esters (methyl, ethyl, benzyl) |
| EDC/HOBt | DMF, RT | Amides with primary/secondary amines |
| CDI | THF, 0°C to RT | Carbamate derivatives for prodrug development |
Biological relevance:
-
Ethyl ester derivatives show enhanced membrane permeability compared to parent acid
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Amidation with cyclic amines improves target binding affinity in medicinal chemistry applications
Ring-Opening Reactions
The dioxino moiety undergoes controlled cleavage:
| Reagent | Solvent | Ring-Opening Product |
|---|---|---|
| BCl₃ | CH₂Cl₂ | 1,2-diol intermediate |
| Li/NH₃ | THF, -78°C | Radical-mediated cleavage to catechol derivative |
| HIO₄ | Water/acetone | Dialdehyde precursor for polymer synthesis |
Applications:
-
Ring-opened products serve as intermediates for synthesizing polycyclic aromatic hydrocarbons
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Controlled cleavage enables modular construction of hybrid quinoline-pyrrolidine systems
Photochemical Reactions
UV-induced transformations exhibit unique regioselectivity:
| λ (nm) | Photosensitizer | Major Process | Quantum Yield |
|---|---|---|---|
| 254 | None | [4+2] Cycloaddition with dienophiles | 0.32 |
| 365 | Acetophenone | Singlet oxygen generation at C9 | 0.18 |
| 450 | Eosin Y | Redox cycling with dioxino ring | 0.25 |
Key findings:
-
Visible light irradiation promotes electron transfer reactions at the quinoline-dioxino interface
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Photooxidation products demonstrate enhanced antibacterial activity compared to parent compound
This comprehensive analysis demonstrates the compound's synthetic versatility through systematic reaction mapping. The unique electronic environment created by the fused ring system enables predictable regiochemical control across multiple reaction classes. Recent advances in catalytic systems and photochemical activation continue to expand its utility in medicinal chemistry and materials science applications.
Scientific Research Applications
Antiproliferative Effects
Research has demonstrated that derivatives of dioxinoquinoline compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid can inhibit cell growth in human cancer models, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. Inhibitors of DHODH have therapeutic potential in treating autoimmune diseases and certain cancers. Structure-activity relationship studies indicate that modifications to the quinoline structure can enhance potency and selectivity against DHODH .
Study on Anticancer Activity
A notable study investigated the anticancer properties of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid derivatives. The results indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
DHODH Inhibition
Another research effort focused on optimizing the compound as a DHODH inhibitor. The study revealed that specific modifications to the carboxylic acid moiety improved binding affinity and bioavailability. The lead compound demonstrated an IC50 value in the low nanomolar range, suggesting strong potential for clinical development .
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Structural analogs with aryl groups at position 7 show IC₅₀ values in the low micromolar range against breast cancer cell lines, suggesting that the target compound’s methoxy group could be optimized for similar activity .
- Antibiotic Activity : The 9-fluoro-piperazinyl derivative () highlights the importance of electronegative substituents and basic side chains for antimicrobial action, providing a design template for modifying the target compound .
Biological Activity
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid (CAS Number: 1351800-12-8) is a synthetic compound belonging to the quinoline family. Its unique structure includes a dioxin ring and a carboxylic acid functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, anti-inflammatory effects, and other pharmacological activities based on various research findings.
Antiproliferative Properties
Research has indicated that compounds similar to 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid exhibit moderate cytotoxicity against various cancer cell lines. For instance:
- A study synthesized several dioxinoquinolines and evaluated their antiproliferative effects against different cell lines. The results showed that these compounds had varying degrees of cytotoxicity, with some demonstrating significant growth inhibition in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Dioxinoquinoline A | HeLa | 15.0 |
| Dioxinoquinoline B | MCF7 | 10.5 |
| 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid | SW480 | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been explored in various studies. One notable study evaluated the effects of quinoline-related carboxylic acids on inflammation in RAW264.7 macrophages. The findings suggested that these compounds exhibited appreciable anti-inflammatory properties without significant cytotoxicity:
- The compound demonstrated an IC50 value comparable to classical NSAIDs like indomethacin in lipopolysaccharide (LPS)-induced inflammation models .
The proposed mechanism for the biological activity of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid may involve chelation with divalent metals due to the proximity of the carboxylic acid and nitrogen atom within its structure. This chelation could enhance its interaction with biological targets such as enzymes involved in cancer progression or inflammation .
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in clinical and laboratory settings:
- Study on Anticancer Effects : A series of quinoline derivatives were tested against multiple cancer cell lines (including cervical HeLa and breast MCF7). The results indicated that specific structural modifications could enhance their antiproliferative efficacy .
- Anti-inflammatory Evaluation : In a comparative study against traditional anti-inflammatory drugs, several quinoline derivatives were found to exhibit significant anti-inflammatory effects while maintaining low toxicity levels in vitro .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Methoxy-2,4-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves cyclization of substituted quinoline precursors. For example, analogous compounds are synthesized via nucleophilic addition (e.g., Michael acceptors) followed by cyclocondensation ( ). Key steps include:
- Step 1 : Formation of the fused dioxane ring via base-catalyzed cyclization.
- Step 2 : Introduction of the methoxy group using methylating agents like iodomethane under anhydrous conditions.
- Purification : Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Final characterization requires HPLC (>95% purity) and spectroscopic validation (IR, NMR) .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Protocol :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm for 1H; ~55 ppm for 13C) and the fused dioxane ring protons (δ 4.2–4.5 ppm).
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the fused quinoline-dioxane system .
Q. What preliminary biological assays are recommended to evaluate antibacterial activity?
- Experimental Design :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours.
- Controls : Compare with fluoroquinolone standards (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Strategies :
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency.
- Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions during methoxylation.
- Yield Tracking : Monitor intermediates via TLC and adjust stoichiometry iteratively .
Q. How to resolve discrepancies in reported antibacterial efficacy across studies?
- Analytical Framework :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding (DNA gyrase inhibition).
- Pharmacokinetic Variability : Assess bioavailability differences using in vitro Caco-2 cell permeability assays.
- Resistance Mechanisms : Test against quinolone-resistant mutants (e.g., gyrA mutations) via plasmid-mediated complementation .
Q. What pharmacokinetic studies are critical for advancing this compound to preclinical trials?
- Key Parameters :
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., lungs, kidneys) via scintillation counting.
- Half-Life Determination : Conduct single-dose IV/PO studies in rodent models .
Data Contradiction Analysis
Q. How to address conflicting data on cytotoxicity in mammalian vs. bacterial cells?
- Resolution Workflow :
Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (bacteria). Values >10 suggest therapeutic potential.
Mechanistic Profiling : Test for off-target effects (e.g., topoisomerase II inhibition in human cells) via comet assays.
Species-Specific Metabolism : Compare metabolite profiles in bacterial vs. hepatic S9 fractions .
Structural Analog Comparison
Q. How does the methoxy substitution at position 9 influence activity compared to fluoro analogs?
- SAR Insights :
- Methoxy Group : Enhances lipophilicity (logP ↑), improving tissue penetration but reducing water solubility.
- Fluoro Substitution : Increases DNA gyrase affinity (ΔΔG ~2.3 kcal/mol) but may elevate cardiotoxicity risk (hERG inhibition).
- Hybrid Derivatives : Co-substitution (e.g., 9-methoxy-8-fluoro) balances potency and safety ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
